3-Hydroxy-7-methoxy-2-naphthoic acid
Overview
Description
3-Hydroxy-7-methoxy-2-naphthoic acid is a compound that is structurally related to various naphthoic acid derivatives, which have been studied for their potential applications in pharmaceuticals and materials science. While the specific compound is not directly mentioned in the provided papers, related compounds have been synthesized and evaluated for their biological activities and interactions with other molecules.
Synthesis Analysis
The synthesis of compounds related to 3-hydroxy-7-methoxy-2-naphthoic acid involves multi-step organic reactions. For instance, a derivative of 3-hydroxy-2-naphthoic acid was synthesized through a Friedel-Crafts reaction, followed by condensation, dehydration, and hydrolysis steps, resulting in a pharmaceutical intermediate with a high purity of 99.7% and a yield of 41.9% . This suggests that similar synthetic routes could be applied to synthesize 3-hydroxy-7-methoxy-2-naphthoic acid with potential modifications to introduce the methoxy group at the 7-position.
Molecular Structure Analysis
The molecular structure and dynamics of related naphthoic acid derivatives have been studied using computational methods. For example, the PM3 level of theory was used to compute the geometries and energies of tautomers of a sulfonated naphthalene azo dye, revealing the stability of various conformations and the influence of substituents on the molecule's structure . This indicates that computational studies could provide valuable insights into the molecular structure of 3-hydroxy-7-methoxy-2-naphthoic acid.
Chemical Reactions Analysis
The reactivity of naphthoic acid derivatives can be influenced by the presence of functional groups. In one study, the introduction of a hydroxy group at the 5-position of a naphthyridone derivative was found to negatively affect its biochemical potency, while a methoxy group was better tolerated . This suggests that the methoxy group in 3-hydroxy-7-methoxy-2-naphthoic acid may also influence its reactivity and interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthoic acid derivatives can be characterized by various analytical techniques. For instance, the formation of chelates between aluminium(III) and a sulfonated derivative of 3-hydroxy-2-naphthoic acid was studied using potentiometric, spectrophotometric, and spectrofluorometric methods, providing stability constants and protonation constants of the ligand . Additionally, the analysis of weak interactions, such as hydrogen bonds and aromatic stacking interactions, in the crystals of 2-hydroxy-3-naphthoic acid with N-heterocycles, was performed using X-ray diffraction, infrared, and thermogravimetric analyses . These studies highlight the importance of such interactions in the supramolecular assembly and stability of naphthoic acid derivatives, which would be relevant for 3-hydroxy-7-methoxy-2-naphthoic acid as well.
Scientific Research Applications
Catalytic Synthesis
3-Hydroxy-7-methoxy-2-naphthoic acid plays a crucial role in the synthesis of arylamides, which are used in producing organic azo pigments, medicines, and pesticides. Notably, phosphorus trichloride has been identified as an effective catalyst for synthesizing 3-hydroxy-2-naphthoic acid anilide, a significant compound in this context (Shteinberg, 2022).
Supramolecular Assemblies
Research has explored the formation of supramolecular assemblies involving 2-hydroxy-3-naphthoic acid with various N-containing co-crystal formers. This includes the study of weak interactions like hydrogen bonds and aromatic stacking in these molecular complexes (Pang et al., 2015).
Solubility Studies
The solubility of 3-hydroxy-2-naphthoic acid in various solvents has been measured, providing valuable insights for practical applications in different industries. The study covers a wide range of solvents and binary mixtures, enhancing the understanding of the compound's properties under different conditions (Fan et al., 2018).
Photophysical Properties
3-Hydroxy-2-naphthoic acid exhibits unique spectral and photophysical properties, including dual emission due to excited state intramolecular proton transfer. This phenomenon is particularly significant in various media and provides insights into the photophysical behavior of this compound (Mishra et al., 2001).
Analytical Chemistry
This compound has been used for the gravimetric determination of elements like thorium and zirconium, showcasing its importance in analytical chemistry. Its derivatives can be used for the extraction and separation of these elements from various sources, demonstrating its versatility in analytical applications (Datta, 1957).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-hydroxy-7-methoxynaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-16-9-3-2-7-6-11(13)10(12(14)15)5-8(7)4-9/h2-6,13H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAQUPSJOGVPIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(C=C2C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345962 | |
Record name | 3-Hydroxy-7-methoxy-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-7-methoxy-2-naphthoic acid | |
CAS RN |
143355-56-0 | |
Record name | 3-Hydroxy-7-methoxy-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxy-7-methoxy-2-naphthoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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